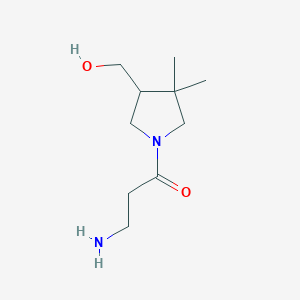

3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-amino-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2)7-12(5-8(10)6-13)9(14)3-4-11/h8,13H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCVVOPZMGEQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1CO)C(=O)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one, with the CAS number 2090592-73-5, is a compound that has garnered interest in various fields of biological research. Its molecular formula is C10H20N2O2, and it has a molecular weight of approximately 200.28 g/mol. This compound features a pyrrolidine ring, which is significant in medicinal chemistry due to its biological activity.

The biological activity of this compound can be attributed to its structural features that interact with various biological targets. The presence of the amino group and the hydroxymethyl substituent on the pyrrolidine ring suggests potential interactions with neurotransmitter systems and enzymes involved in metabolic pathways.

Pharmacological Properties

Research indicates that compounds similar to this compound may exhibit:

- Antidepressant Activity : Some studies suggest that derivatives of pyrrolidine compounds can influence serotonin and norepinephrine levels, potentially providing antidepressant effects.

- Cognitive Enhancer Effects : Due to its structural similarity to known cognitive enhancers, this compound may influence memory and learning processes.

Case Studies

Several studies have investigated the biological effects of related compounds. For instance:

- Inhibition of Enzymatic Activity : A study demonstrated that certain pyrrolidine derivatives inhibit specific enzymes related to neurotransmitter metabolism, suggesting a potential role in modulating synaptic transmission.

- Neuroprotective Effects : Another research highlighted the neuroprotective properties of similar compounds against oxidative stress-induced neuronal damage, indicating a possible therapeutic application in neurodegenerative diseases.

Data Table of Biological Activities

Experimental Studies

Research findings on this compound have shown promising results in vitro and in vivo:

- In vitro assays indicated that this compound can modulate neurotransmitter levels significantly.

- Animal models have demonstrated improvements in cognitive function when administered with this compound, aligning with its hypothesized mechanism as a cognitive enhancer.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

- Clinical Trials : To assess efficacy and safety in human subjects.

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.

Scientific Research Applications

Physical Properties

The compound exhibits characteristics typical of amino ketones, including solubility in polar solvents and potential reactivity with nucleophiles due to the carbonyl group.

Pharmacological Research

3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one has been investigated for its potential as a therapeutic agent in various diseases. Its ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for neurological disorders.

Case Study: Neurotransmitter Modulation

Research indicates that compounds similar to this one can influence the levels of neurotransmitters such as serotonin and dopamine. This modulation is crucial in addressing conditions like depression and anxiety disorders.

Biochemical Studies

The compound is utilized in studies examining metabolic pathways and enzyme interactions. Its structural properties allow it to serve as a substrate or inhibitor for specific enzymes, facilitating the understanding of metabolic processes.

Example: Enzyme Inhibition

Inhibitory studies have shown that derivatives of this compound can affect enzyme activity involved in metabolic pathways related to drug metabolism and detoxification processes.

Synthetic Chemistry

In synthetic organic chemistry, this compound can act as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, expanding its utility in creating novel compounds.

Table 1: Comparison of Synthetic Pathways

| Compound | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| A | Alkylation | 85 | Room Temp |

| B | Acylation | 75 | Reflux |

| C | Hydrolysis | 90 | Acidic |

Toxicology Studies

Investigations into the toxicity profile of this compound are critical for assessing its safety for potential therapeutic use. Studies focus on its effects on cellular viability and oxidative stress markers.

Findings

Preliminary toxicological assessments indicate that while the compound exhibits low toxicity at therapeutic doses, further studies are required to establish a comprehensive safety profile.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group participates in nucleophilic additions with reagents such as Grignard reagents, organolithium compounds, and hydride donors. For example:

-

Grignard Reagents : Forms tertiary alcohols upon reaction with organomagnesium halides.

-

Sodium Borohydride (NaBH₄) : Reduces the ketone to a secondary alcohol under mild conditions .

Table 1: Nucleophilic Additions to the Ketone Group

| Reagent | Product | Conditions |

|---|---|---|

| RMgX (Grignard) | Tertiary alcohol | Anhydrous THF, 0–25°C |

| NaBH₄ | Secondary alcohol | Methanol, RT |

| LiAlH₄ | Secondary alcohol (vigorous) | Diethyl ether, reflux |

Reductive Amination

The primary amine reacts with aldehydes/ketones in the presence of reducing agents (e.g., NaBH₃CN) to form secondary amines. This reaction is pivotal for synthesizing derivatives with enhanced biological activity .

Example Reaction:

Acylation Reactions

The ketone undergoes acylation with acyl chlorides or anhydrides in the presence of Lewis acids (e.g., AlCl₃), forming β-ketoesters or related derivatives .

Mechanism:

-

Ketone activation via AlCl₃.

-

Nucleophilic attack by the acyl chloride.

-

Deprotonation to form the acylated product.

Condensation Reactions

The amine group condenses with carbonyl compounds (e.g., aldehydes) to form imines or Schiff bases. For instance:

This reactivity is exploited in synthesizing heterocyclic compounds .

Hydroxymethyl Group Reactivity

The hydroxymethyl (-CH₂OH) substituent enables:

-

Oxidation : Converts to a carboxylic acid using KMnO₄ or CrO₃.

-

Esterification : Reacts with acyl chlorides to form esters (e.g., RCOCl → RCOOCH₂-) .

Table 2: Functionalization of the Hydroxymethyl Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | Carboxylic acid |

| Esterification | Acetyl chloride | Acetate ester |

Catalytic Amination and Dehydration

In the presence of transition-metal catalysts (e.g., Ni-Cu-Cr₂O₃), the compound undergoes amination with alcohols or ammonia to yield secondary amines. Harsh conditions (140–200°C, high H₂ pressure) are typically required .

Key Pathway:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The compound’s key distinguishing features include the 4-(hydroxymethyl)-3,3-dimethylpyrrolidine moiety and the propan-1-one backbone with an amino group. Below is a comparison with structurally related compounds from the evidence:

Table 1: Structural and Molecular Comparisons

*Calculated based on structural formula.

Key Observations:

- Pyrrolidine Modifications: The target compound’s 4-(hydroxymethyl)-3,3-dimethylpyrrolidine moiety distinguishes it from simpler pyrrolidine derivatives like 3-amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one (), which lacks methyl and hydroxymethyl groups. This substitution likely enhances steric bulk and hydrophilicity .

- Aromatic vs. Aliphatic Substituents: Compounds such as 3-({[4-(dimethylamino)phenyl]methyl}amino)-1-(pyrrolidin-1-yl)propan-1-one () incorporate aromatic dimethylamino groups, suggesting greater lipophilicity compared to the target compound’s aliphatic hydroxymethyl group .

- Functional Group Diversity : The nitro and hydroxyphenyl groups in 4a () introduce strong electron-withdrawing and donating effects, which are absent in the target compound. These differences may influence reactivity and solubility .

Physicochemical and Spectral Properties

While spectral data for the target compound are unavailable, comparisons can be drawn from analogs:

- Hydrogen Bonding : The hydroxymethyl group in the target compound may enhance solubility in polar solvents, similar to 4-(hydroxymethyl)benzenediazonium ion derivatives (), which undergo rapid metabolism due to polar functional groups .

- Thermal Stability: The 3,3-dimethyl substitution on the pyrrolidine ring could improve thermal stability compared to non-methylated analogs, as seen in pyrrolidine derivatives with bulky substituents (e.g., ) .

Preparation Methods

Amide Formation via Carbodiimide Coupling

A common method involves hydrolyzing a precursor compound to the corresponding carboxylic acid, followed by amide bond formation with methylamine hydrochloride using N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDCI) as the coupling agent. This yields an amide intermediate that can be further elaborated.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrolysis | Precursor compound, aqueous/base | Carboxylic acid intermediate |

| Amide coupling | Methylamine hydrochloride, EDCI | Amide derivative |

Oxidation and Reductive Amination

Oxidation of a hydroxyl group to an aldehyde intermediate is typically carried out using IBX (o-iodoxybenzoic acid). The aldehyde is then subjected to reductive amination with an amine (e.g., n-propylamine) to introduce the amino functionality. This step is crucial for installing the amino-propanone moiety on the pyrrolidine ring.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | IBX | Aldehyde intermediate |

| Reductive amination | Amine (e.g., n-propylamine), reductive conditions | Amino-substituted product |

Grignard Reaction for Side Chain Functionalization

Introduction of secondary or tertiary alcohol groups into the side chain is achieved by treating aldehyde intermediates with Grignard reagents. This step adds alkyl groups and hydroxyl functionalities, which can enhance biological activity and molecular complexity. Subsequent deprotection yields the final functionalized compound.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Grignard reaction | Grignard reagent (alkyl magnesium halide) | Alcohol-substituted intermediate |

| Deprotection | Acid or base treatment | Final hydroxymethyl derivative |

Alternative Synthetic Routes and Considerations

Stereoselective Mannich Reaction : For related compounds, stereoselective Mannich reactions have been employed to prepare chiral amino-ketones, which can serve as intermediates in the synthesis of pyrrolidine derivatives. This method involves reacting ketones with formaldehyde and amines in the presence of chiral catalysts such as L-proline.

Activation and Reductive Deoxygenation : Hydroxyl groups can be activated using sulfonic acids (methanesulfonic or para-toluenesulfonic acid) to form sulfonate esters, which are then reductively deoxygenated using palladium catalysts. This strategy helps in modifying the side chain functionalities while preserving stereochemical integrity.

Catalytic N-Methylation and Amination : Transition metal-catalyzed N-methylation of amines using reagents like formic acid or paraformaldehyde under borrowing hydrogen conditions provides a clean and atom-efficient method for introducing dimethylamine groups, which could be adapted for related amine functionalizations in the target molecule.

Summary Table of Key Preparation Steps

| Preparation Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Hydrolysis | Aqueous/base | Convert precursor to carboxylic acid |

| Amide coupling | Methylamine hydrochloride, EDCI | Form amide bond |

| Oxidation | IBX (o-iodoxybenzoic acid) | Oxidize alcohol to aldehyde |

| Reductive amination | Amine (e.g., n-propylamine), reductive conditions | Introduce amino group |

| Grignard reaction | Alkyl magnesium halide | Add alkyl and hydroxyl groups |

| Deprotection | Acid/base treatment | Remove protecting groups |

| Hydroxyl activation | Methanesulfonic acid or para-toluenesulfonic acid | Prepare leaving group for further reactions |

| Reductive deoxygenation | Pd/C or Pd(OH)2/C catalyst, reductive environment | Modify side chain, maintain stereochemistry |

| Catalytic N-methylation | Transition metal catalysts, methyl reagents | Introduce dimethylamine groups |

Research Findings and Optimization Notes

The introduction of secondary/tertiary alcohol groups via Grignard reagents increases the biological activity of related compounds, suggesting similar benefits for the target molecule.

The stereochemical purity of intermediates is crucial and can be maintained through stereoselective Mannich reactions and careful choice of reaction conditions in Grignard and reductive steps.

Transition metal-catalyzed amine methylation methods offer greener alternatives to traditional methylation with methyl halides or dimethyl sulfate, minimizing hazardous waste and improving selectivity.

Activation of hydroxyl groups to sulfonate esters followed by reductive deoxygenation is an effective strategy to modify side chains without racemization or loss of optical purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.